3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[3-(trifluoromethyl)phenyl]urea
描述
This compound is a urea derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3 and an ethyloxy linker connected to a 3-(trifluoromethyl)phenylurea moiety.
属性
IUPAC Name |
1-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2/c22-21(23,24)15-7-4-8-16(13-15)26-20(31)25-11-12-32-18-10-9-17-27-28-19(30(17)29-18)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAGOADGNGXAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Formation of Triazolo[4,3-b]Pyridazine
The [1,2,triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions. A representative method involves:
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Pyridazine Precursor Preparation :
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Triazole Ring Closure :
Reaction Conditions :
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Temperature: 80–100°C
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Solvent: Ethanol
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Catalyst: Concentrated HCl
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Yield: 60–75%
Introduction of the Hydroxyl Group at Position 6
The 6-hydroxy derivative is critical for subsequent etherification. A two-step process is employed:
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Nitration :
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Reduction and Hydrolysis :
Optimization Notes :
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Nitration regioselectivity is controlled by electron-withdrawing effects of the triazole ring.
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Alternative pathways using directed ortho-metalation (DoM) have been explored but require stringent anhydrous conditions.
Etherification with Ethylene Spacer
Nucleophilic Aromatic Substitution
The 6-hydroxytriazolopyridazine undergoes alkylation with 1,2-dibromoethane or 2-chloroethyltosylate:
Procedure :
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Base: K₂CO₃ or Cs₂CO₃
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Solvent: DMF or DMSO
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Temperature: 80–120°C
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Yield: 50–65%
Side Reactions :
Mitsunobu Reaction for Ether Formation
For sterically hindered substrates, the Mitsunobu reaction ensures efficient coupling:
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Reagents : DIAD, PPh₃
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Solvent : THF
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Temperature : 0°C to room temperature
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Yield : 70–85%
Advantages :
Urea Coupling Reaction
Isocyanate Route
The final step involves reacting the ethylene-linked triazolopyridazine with 1-isocyanato-3-(trifluoromethyl)benzene:
Procedure :
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Conditions : Anhydrous dichloromethane, 0°C to RT
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Base : Triethylamine (2 equiv)
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Reaction Time : 12–24 hours
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Yield : 80–90%
Mechanistic Insights :
Carbamate Intermediate Pathway
An alternative approach employs carbamate formation followed by aminolysis:
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Carbamate Synthesis :
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Reaction of 2-(triazolopyridazin-6-yloxy)ethylamine with phosgene or triphosgene.
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Aminolysis :
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Treatment with 3-(trifluoromethyl)aniline in the presence of DMAP.
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Yield Comparison :
Purification and Characterization
Chromatographic Techniques
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Normal Phase SiO₂ : Eluent: Hexane/EtOAc (3:1 to 1:2)
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Reverse Phase C18 : Eluent: MeCN/H₂O (0.1% TFA)
Purity : >98% (HPLC)
Spectroscopic Data
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¹H NMR (400 MHz, DMSO- d₆): δ 8.72 (s, 1H, triazole-H), 8.15–7.45 (m, 9H, aromatic), 4.30 (t, 2H, OCH₂), 3.85 (t, 2H, NHCH₂).
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¹³C NMR : δ 158.2 (urea carbonyl), 145.1–121.5 (aromatic and CF₃), 68.4 (OCH₂), 40.1 (NHCH₂).
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HRMS : [M+H]⁺ Calc. for C₂₁H₁₇F₃N₆O₂: 442.1345; Found: 442.1348.
Scalability and Process Optimization
Critical Parameters
化学反应分析
Types of Reactions: The compound is known to undergo several types of chemical reactions including:
Oxidation: : Conversion to corresponding oxides under controlled conditions.
Reduction: : Gaining electrons and potentially converting into simpler forms.
Substitution: : Replacement of one or more functional groups.
Common Reagents and Conditions: Reagents like hydrogen peroxide, sodium borohydride, and various catalysts are commonly used. Conditions are carefully controlled to avoid unwanted side reactions.
Major Products Formed:
科学研究应用
The compound finds extensive use in various fields due to its unique structure:
Chemistry: : As a reagent in organic synthesis and a precursor for more complex molecules.
Biology: : In studies of enzyme inhibition and as a probe for biological pathways.
Industry: : As a specialty chemical in various industrial processes.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets, often involving enzyme inhibition or modulation of receptor activities. The detailed mechanism includes binding to active sites and altering the biological activity of target molecules, leading to downstream effects on cellular processes.
相似化合物的比较
Comparison with Similar Compounds
The compound is compared to structurally related derivatives based on substituent variations, physicochemical properties, and synthetic pathways. Key analogs are summarized below:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas where explicit data are unavailable.
Key Findings:
Substituent Effects: Trifluoromethyl Group: Present in the target compound and STK651245, this group is associated with increased metabolic stability and hydrophobic interactions in bromodomain inhibitors . Urea vs.
Synthetic Pathways :
- The target compound’s ethyloxy linker likely requires nucleophilic substitution or coupling reactions, whereas analogs like 3ab employ visible-light-mediated C(sp³)–C(sp³) coupling, which offers modularity but lower yields (44%) .
Structural Diversity :
- BRD4 inhibitors (e.g., STK651245) prioritize indole or fluorinated aromatic substituents for binding pocket compatibility, whereas the target compound’s phenyl-urea motif may favor kinase inhibition .
Physicochemical Properties :
- The thiophene-substituted analog () has a lower molecular weight (380.4 vs. ~463.4), which may improve bioavailability but reduce target specificity due to reduced steric bulk .
生物活性
The compound 3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[3-(trifluoromethyl)phenyl]urea is a complex organic molecule that belongs to a class of triazolo-pyridazine derivatives. This class has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a triazolo[4,3-b]pyridazine core linked to a trifluoromethyl-substituted phenyl group and an ether functional group. The presence of these functional groups is critical for its biological activity.
The biological activity of triazolo-pyridazine derivatives often involves interactions with specific molecular targets such as enzymes and receptors. The mechanism of action may include:
- Enzyme Inhibition: Compounds in this class have shown potential as inhibitors of various enzymes, notably urease, which plays a role in microbial pathogenicity.
- Antimicrobial Activity: The triazole moiety is known for its ability to disrupt cellular processes in bacteria and fungi.
- Anti-inflammatory Effects: These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
Research indicates that triazolo-pyridazine derivatives exhibit significant antimicrobial properties. A study conducted on various derivatives showed that they possess potent activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anti-Urease Activity
The compound has been evaluated for its urease inhibitory properties. Urease inhibitors are critical in treating infections caused by urease-producing bacteria. The IC50 values for some derivatives were reported to be significantly lower than standard controls, indicating strong inhibitory effects.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[3-(trifluoromethyl)phenyl]urea | 0.87 | |
| Thiourea (control) | 22.54 |
Anti-inflammatory Activity
Studies have shown that triazolo-pyridazine derivatives can reduce inflammation markers in vitro. They were found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators in inflammatory responses.
Case Studies
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In Vivo Studies on Antimicrobial Efficacy
A recent study demonstrated the efficacy of a triazolo-pyridazine derivative in a murine model infected with Staphylococcus aureus. The treated group showed a significant reduction in bacterial load compared to the control group. -
Urease Inhibition Studies
Another investigation focused on the urease inhibition capabilities of various derivatives. The study highlighted that modifications on the phenyl ring significantly affected the inhibitory potency, with certain substitutions enhancing activity.
常见问题
Q. What are the key considerations for synthesizing this compound with high purity and yield?
Synthesis requires multi-step reactions starting from triazolopyridazine and urea precursors. Critical steps include:
- Coupling reaction : Use of 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol with a 2-hydroxyethyl linker under Mitsunobu conditions (e.g., DIAD/PPh₃) to attach the ether group .
- Urea formation : Reacting the intermediate with 3-(trifluoromethyl)phenyl isocyanate in anhydrous DMF at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Q. How can structural characterization be optimized to confirm the compound’s identity?
Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks for the trifluoromethyl group (¹⁹F NMR at ~-60 ppm) and urea NH protons (δ 8.5–9.5 ppm in DMSO-d₆) .
- HRMS : Verify molecular ion [M+H]⁺ with an error margin <2 ppm .
- X-ray crystallography : Resolve the triazolopyridazine core’s planarity and urea moiety’s hydrogen-bonding interactions .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to the triazolopyridazine scaffold’s affinity for ATP-binding pockets .
- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility : Use HPLC to measure logP and aqueous solubility in PBS (pH 7.4) .
Advanced Research Questions
Q. How can conflicting data on its mechanism of action be resolved?
Contradictions in target engagement (e.g., kinase vs. protease inhibition) may arise due to assay conditions. Mitigation strategies:
- Biophysical validation : Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) to purified targets .
- Proteome-wide profiling : Apply chemical proteomics (e.g., affinity pulldown with a biotinylated analog) to identify off-target interactions .
- Mutagenesis studies : Modify key residues in suspected targets (e.g., EGFR T790M) to confirm binding specificity .
Q. What computational approaches predict structure-activity relationships (SAR) for derivative design?
- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with kinase domains (focus on urea’s hydrogen bonds and CF₃ group’s hydrophobic effects) .
- QSAR modeling : Train a model on IC₅₀ data from analogs (e.g., substituents on the phenyl ring) to prioritize synthetic targets .
- ADMET prediction : Employ SwissADME or pkCSM to forecast metabolic stability and blood-brain barrier penetration .
Q. How can in vivo pharmacokinetic challenges (e.g., poor bioavailability) be addressed?
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
- Prodrug strategies : Introduce ester or carbamate groups on the urea moiety for controlled release .
- Metabolic profiling : Perform LC-MS/MS on plasma/tissue samples to identify major metabolites (e.g., oxidative defluorination) .
Methodological Guidance for Contradictory Data
Q. How to reconcile discrepancies in reported synthetic yields?
Yields may vary due to:
- Reagent quality : Use freshly distilled triethylamine to prevent side reactions in urea formation .
- Temperature control : Maintain strict thermostatic conditions (±2°C) during exothermic steps .
- Scale-up effects : Test reactions at 0.1 mmol and 10 mmol scales to assess reproducibility .
Q. What strategies validate conflicting biological activity data across cell lines?
- Standardize assay protocols : Use identical cell passage numbers, serum concentrations, and incubation times .
- Dose-response curves : Generate IC₅₀ values with ≥8 data points per curve to improve statistical robustness .
- Orthogonal assays : Confirm apoptosis (Annexin V) or cell cycle arrest (propidium iodide) to rule out false positives .
Notes
- Avoid commercial sources (e.g., BenchChem) due to reliability concerns .
- Advanced questions assume familiarity with techniques like cryo-EM for target validation or in vivo PDX models for efficacy studies.
- For SAR studies, prioritize derivatives with electron-withdrawing groups on the phenyl ring to enhance kinase affinity .
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